An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a specialized derivative of the piperidine scaffold. Due to the compound's novelty, direct experimental data is not extensively available in public literature. This guide establishes a robust predictive framework by utilizing Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4) as a well-characterized reference compound. We will dissect its known properties to forecast the physical behavior of its 4-isopropyl analog. This document is structured to deliver not just data, but a deep, causal understanding of how molecular structure dictates physical properties, supported by field-proven experimental protocols for validation.
Introduction: The Significance of 4,4-Disubstituted Piperidines
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological systems. The introduction of substituents at the 4-position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
Specifically, the creation of a quaternary center at the C4-position, as seen in Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, offers a strategic advantage. It introduces steric bulk that can lock the piperidine ring into a specific chair conformation, potentially enhancing binding affinity to a target protein by reducing the entropic penalty of binding. Furthermore, the isopropyl group increases lipophilicity, which can influence membrane permeability and metabolic stability.
This guide focuses on the foundational physical properties that are critical for any drug development professional to understand before incorporating this molecule into a synthetic workflow or screening cascade.
Core Physicochemical Properties: A Comparative Analysis
The most effective method to understand the properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate is to analyze them in direct comparison to its parent compound, Ethyl 1-Boc-4-piperidinecarboxylate. The addition of a single isopropyl group at the C4 position is the only structural variable, allowing for a clear, cause-and-effect analysis.
| Property | Ethyl 1-Boc-4-piperidinecarboxylate (Reference) | Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (Target) | Scientific Rationale for Prediction |
| Molecular Formula | C₁₃H₂₃NO₄ | C₁₆H₂₉NO₄ | Addition of a C₃H₆ moiety from the isopropyl group. |
| Molecular Weight | 257.33 g/mol | 299.41 g/mol | Increased molecular mass due to the added isopropyl group. |
| Appearance | Clear colorless to pale yellow liquid[1] | Predicted: Clear, colorless to pale yellow liquid/low melting solid | The addition of a non-polar group is unlikely to introduce chromophores. May exist as a low melting solid due to increased mass and potential for crystal packing. |
| Boiling Point | 120-135 °C at 0.5 mmHg[1] | Predicted: >135 °C at 0.5 mmHg | The significant increase in molecular weight and surface area enhances van der Waals forces, requiring more energy for vaporization. |
| Melting Point | N/A (Liquid at room temp)[1] | Predicted: Requires experimental determination | The bulky isopropyl group could disrupt efficient crystal lattice packing, leading to a low melting point or amorphous solid state. Conversely, specific intermolecular interactions could facilitate packing and result in a defined melting point. |
| Density | 1.046 g/mL at 25 °C[1] | Predicted: ~1.03-1.05 g/mL at 25 °C | Density is a function of mass and volume. While mass increases, the volume also increases. The final value is expected to be similar but requires experimental verification. |
| Refractive Index (n20/D) | 1.458[1] | Predicted: ~1.460 | The refractive index is related to the polarizability of the molecule. The addition of more C-C and C-H bonds will slightly increase polarizability and thus the refractive index. |
| Solubility | Soluble in Chloroform, Ethyl Acetate[1] | Predicted: High solubility in Chloroform, Ethyl Acetate, DCM, THF, Hexanes. Decreased solubility in polar protic solvents. | The added lipophilic isopropyl group will enhance solubility in a wide range of non-polar and polar aprotic organic solvents while reducing affinity for polar solvents like water or methanol. |
| Predicted LogP | 2.19[2] | Predicted: ~3.2 - 3.7 | LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of lipophilicity. The addition of an isopropyl group typically increases the LogP value by approximately 1.1-1.5 units. |
Structural and Spectroscopic Characterization
The identity and purity of the target compound must be unequivocally confirmed through spectroscopic analysis. The key differences compared to the reference compound are predictable and serve as diagnostic handles.
Molecular Structure
Below is the 2D structure of the target molecule, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate.
Caption: Structure of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate.
Predicted NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The introduction of the isopropyl group will introduce two new, highly diagnostic signals:
-
A septet (or multiplet) integrating to 1H around 1.8-2.2 ppm . This corresponds to the methine proton (-CH) of the isopropyl group, split by the six protons of the two methyl groups.
-
A doublet integrating to 6H around 0.8-1.0 ppm . This corresponds to the two diastereotopic methyl groups (-CH₃) of the isopropyl moiety, split by the single methine proton.
-
The signals for the piperidine ring protons will also shift. The absence of a proton at the C4 position will simplify the spectrum in that region compared to the reference compound.
-
-
¹³C NMR: The carbon spectrum will show three additional signals corresponding to the isopropyl group:
-
One methine carbon signal around 30-35 ppm .
-
Two methyl carbon signals (which may be equivalent or non-equivalent depending on the conformational dynamics) around 15-20 ppm .
-
A new quaternary carbon signal for the C4 position of the piperidine ring.
-
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a clear molecular ion peak corresponding to its mass.
-
[M+H]⁺: 299.41 + 1.007 = 300.42
-
[M+Na]⁺: 299.41 + 22.99 = 322.40
Experimental Methodologies for Property Determination
To move from prediction to empirical fact, the following self-validating protocols are recommended. These methods are standard in the pharmaceutical and fine chemical industries and are designed for robustness and reproducibility.
Protocol: Boiling Point Determination by Vacuum Distillation
Causality: High molecular weight organic molecules often have boiling points above their decomposition temperatures at atmospheric pressure. Vacuum distillation lowers the boiling point to a safe, accessible temperature, preventing sample degradation.
Caption: Workflow for Vacuum Distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all joints.
-
Sample Loading: Charge the boiling flask with the sample (e.g., 5-10 mL) and a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Include a digital pressure gauge (e.g., Pirani gauge) to monitor the vacuum. Evacuate the system to a stable, low pressure (e.g., 0.5 mmHg).
-
Distillation: Immerse the boiling flask in a heating bath (e.g., silicone oil). Begin stirring and slowly increase the temperature.
-
Data Recording: Observe the distillation head. Record the temperature at which the first drop of condensate forms on the thermometer bulb and falls into the receiving flask. Simultaneously, record the stable pressure from the gauge. This temperature-pressure pair is the boiling point.
Protocol: Solubility Assessment
Causality: Understanding a compound's solubility profile is critical for choosing appropriate solvents for reactions, purification (e.g., crystallization, chromatography), and formulation. This protocol establishes a semi-quantitative measure of solubility.
Step-by-Step Methodology:
-
Preparation: Dispense a precise amount of the compound (e.g., 10 mg) into separate, labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a test solvent (e.g., 0.1 mL) from a range of polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the vials to stand at a controlled temperature (e.g., 25 °C) for 15-30 minutes.
-
Observation: Visually inspect each vial for undissolved solid.
-
Iteration: If the solid has completely dissolved, add another 10 mg of the compound and repeat. If the solid remains, add more solvent in measured increments (e.g., 0.1 mL) until dissolution is achieved.
-
Classification: Classify the solubility based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-10 mL; Sparingly Soluble: 10-100 mL; Insoluble: >100 mL for 10 mg of solute).
Caption: Workflow for Solubility Assessment.
Plausible Synthetic Route and Mechanistic Insight
Understanding the synthesis of the target compound provides crucial context. The most logical approach involves the alkylation of the enolate of the reference compound, Ethyl 1-Boc-4-piperidinecarboxylate.
Caption: Plausible Synthetic Pathway.
Causality of Experimental Choices:
-
Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. This is critical because it ensures rapid and complete deprotonation at the alpha-carbon (C4) to form the kinetic enolate, without competing nucleophilic attack at the ester carbonyl.
-
Solvent and Temperature (THF, -78 °C): Tetrahydrofuran (THF) is an inert, polar aprotic solvent that is ideal for stabilizing the lithium enolate. The low temperature (-78 °C, a dry ice/acetone bath) is essential to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control.
-
Electrophile (Isopropyl Iodide): Isopropyl iodide is a suitable electrophile for the Sₙ2 reaction with the enolate. Iodide is an excellent leaving group, facilitating the alkylation step.
Conclusion
While direct experimental data for Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate remains to be published, a robust and scientifically sound profile can be predicted based on fundamental chemical principles and comparison with its well-characterized parent molecule. The addition of the C4-isopropyl group is predicted to increase the molecular weight, boiling point, and lipophilicity of the compound. These predicted properties, combined with the detailed experimental protocols provided herein, offer researchers and drug developers a solid foundation for synthesizing, purifying, and utilizing this promising chemical entity in their work. The ultimate confirmation of these properties awaits empirical validation.
References
-
PubChem. (n.d.). 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate CAS 142851-03-4. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 142851-03-4,Ethyl N-Boc-piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
